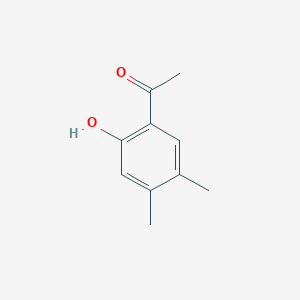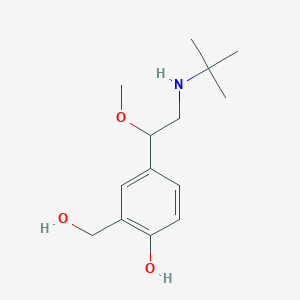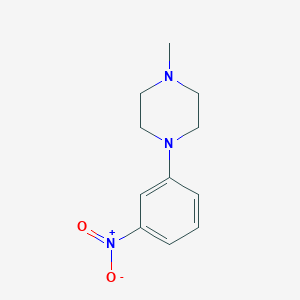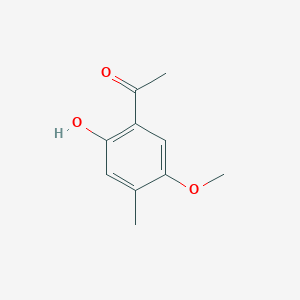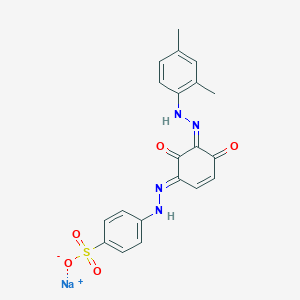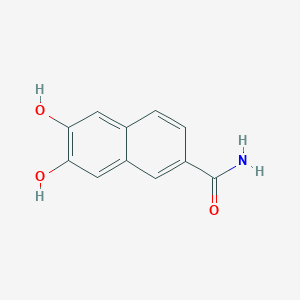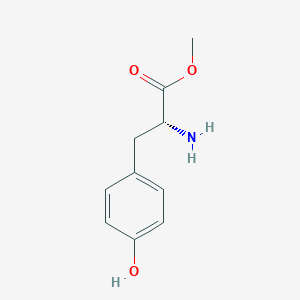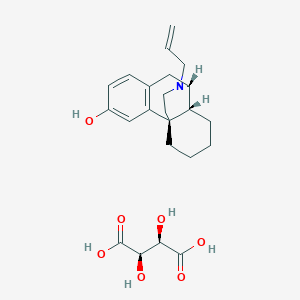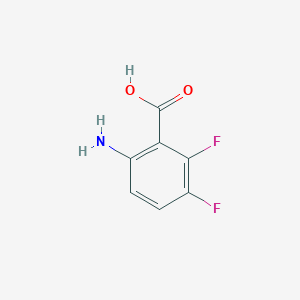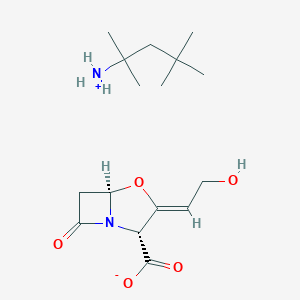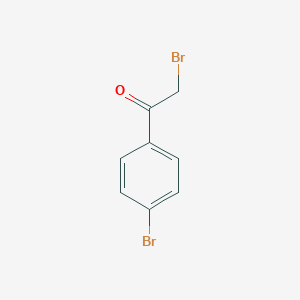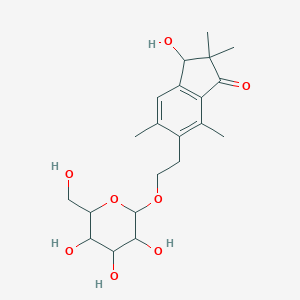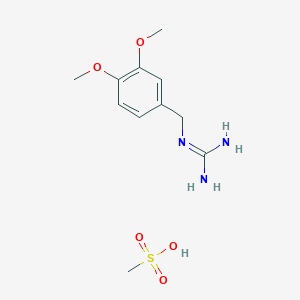
Veratrylguanidine methane sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Veratrylguanidine methane sulfonate (VGMS) is a chemical compound that has been widely used in scientific research due to its unique properties. VGMS belongs to the family of guanidine derivatives, and it is a potent activator of soluble guanylate cyclase (sGC). The activation of sGC by VGMS leads to the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes.
Mécanisme D'action
Veratrylguanidine methane sulfonate activates sGC by binding to the heme group of the enzyme and inducing a conformational change that increases the production of cGMP. The activation of sGC by Veratrylguanidine methane sulfonate leads to the relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation. The increased production of cGMP also plays a role in the regulation of neurotransmitter release, cell proliferation, and apoptosis.
Effets Biochimiques Et Physiologiques
Veratrylguanidine methane sulfonate has been shown to have a variety of biochemical and physiological effects. It has been found to increase the production of cGMP, which leads to the relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation. Veratrylguanidine methane sulfonate has also been shown to regulate neurotransmitter release, cell proliferation, and apoptosis. Additionally, Veratrylguanidine methane sulfonate has been found to have anti-inflammatory properties and can reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Veratrylguanidine methane sulfonate has several advantages for lab experiments. It is a potent activator of sGC and can be used to investigate the role of cGMP in various physiological processes. Veratrylguanidine methane sulfonate is also stable and easy to handle, making it a valuable tool for researchers. However, Veratrylguanidine methane sulfonate has some limitations. It can be toxic at high concentrations, and its effects can be influenced by the presence of other substances in the experimental system.
Orientations Futures
There are several future directions for research on Veratrylguanidine methane sulfonate. One area of interest is the role of Veratrylguanidine methane sulfonate in the regulation of inflammation and oxidative stress. Another area of research is the development of Veratrylguanidine methane sulfonate analogs that have improved pharmacological properties. Additionally, the use of Veratrylguanidine methane sulfonate in combination with other drugs or therapies may have potential therapeutic benefits. Overall, further research on Veratrylguanidine methane sulfonate has the potential to provide valuable insights into the regulation of physiological processes and the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of Veratrylguanidine methane sulfonate involves the reaction of veratrylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of Veratrylguanidine methane sulfonate as a white crystalline powder with a melting point of 215-218°C.
Applications De Recherche Scientifique
Veratrylguanidine methane sulfonate has been extensively used in scientific research due to its ability to activate sGC and increase the production of cGMP. This property has made Veratrylguanidine methane sulfonate a valuable tool for investigating various physiological processes such as cardiovascular function, smooth muscle relaxation, and platelet aggregation. Veratrylguanidine methane sulfonate has also been used to study the role of cGMP in the regulation of neurotransmitter release, cell proliferation, and apoptosis.
Propriétés
Numéro CAS |
148741-67-7 |
|---|---|
Nom du produit |
Veratrylguanidine methane sulfonate |
Formule moléculaire |
C11H19N3O5S |
Poids moléculaire |
305.35 g/mol |
Nom IUPAC |
2-[(3,4-dimethoxyphenyl)methyl]guanidine;methanesulfonic acid |
InChI |
InChI=1S/C10H15N3O2.CH4O3S/c1-14-8-4-3-7(5-9(8)15-2)6-13-10(11)12;1-5(2,3)4/h3-5H,6H2,1-2H3,(H4,11,12,13);1H3,(H,2,3,4) |
Clé InChI |
LMNTYSMXUXRWGD-UHFFFAOYSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)CN=C([NH3+])N)OC.CS(=O)(=O)[O-] |
SMILES |
COC1=C(C=C(C=C1)CN=C(N)N)OC.CS(=O)(=O)O |
SMILES canonique |
COC1=C(C=C(C=C1)CN=C([NH3+])N)OC.CS(=O)(=O)[O-] |
Autres numéros CAS |
148741-67-7 |
Synonymes |
MSVGuanidine veratrylguanidine methane sulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



